5-(Pentafluorophenyl)dipyrromethane

Vue d'ensemble

Description

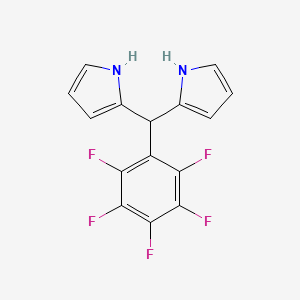

5-(Pentafluorophenyl)dipyrromethane is a meso-substituted dipyrromethane compound. It is a significant precursor in the synthesis of various porphyrins and related macrocyclic compounds. The presence of the pentafluorophenyl group enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-(Pentafluorophenyl)dipyrromethane is typically synthesized by the condensation of pentafluorobenzaldehyde with excess pyrrole in the presence of a catalytic amount of an acid such as trifluoroacetic acid or indium(III) chloride . The reaction is carried out at room temperature, and the product is usually purified by flash column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Pentafluorophenyl)dipyrromethane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding dipyrromethene or porphyrin derivatives.

Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Condensation: It can condense with aldehydes or ketones to form more complex macrocyclic structures.

Common Reagents and Conditions

Oxidation: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Condensation: Acid catalysts like trifluoroacetic acid are typically employed.

Major Products Formed

Porphyrins: These are the primary products formed through condensation reactions.

Dipyrromethene Derivatives: Formed through oxidation reactions.

Applications De Recherche Scientifique

5-(Pentafluorophenyl)dipyrromethane has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-(Pentafluorophenyl)dipyrromethane primarily involves its role as an intermediate in the synthesis of porphyrins. The pentafluorophenyl group enhances the reactivity of the dipyrromethane, facilitating its condensation with aldehydes or ketones to form macrocyclic structures. These macrocycles can interact with various molecular targets, including DNA and proteins, through mechanisms such as intercalation and groove binding .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Phenyldipyrromethane: Lacks the fluorine atoms, making it less reactive in nucleophilic substitution reactions.

5-(4-Nitrophenyl)dipyrromethane: Contains a nitro group, which can participate in different types of reactions compared to the pentafluorophenyl group.

Uniqueness

The presence of the pentafluorophenyl group in 5-(Pentafluorophenyl)dipyrromethane makes it unique due to its enhanced reactivity and ability to participate in a wider range of chemical reactions. This makes it a more versatile intermediate in the synthesis of complex macrocyclic compounds .

Activité Biologique

5-(Pentafluorophenyl)dipyrromethane is a specialized organic compound notable for its unique structure and potential biological activities. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its intriguing properties and applications.

Chemical Structure

The structure of this compound consists of two pyrrole units linked by a methylene bridge, with a pentafluorophenyl group attached at one of the pyrrole rings. The presence of the highly electronegative fluorine atoms significantly influences the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound and related compounds exhibit significant anticancer properties. The mechanism of action is believed to involve interference with DNA synthesis and cellular processes critical to cancer cell proliferation. Similar compounds have demonstrated the ability to inhibit the growth of various cancer cell lines, suggesting a promising avenue for further investigation into their therapeutic potential .

- Target Interactions : The compound may interact with specific cellular targets involved in cancer progression, potentially leading to apoptosis in malignant cells.

- Biochemical Pathways : Its structural similarity to other known anticancer agents allows it to engage in biochemical pathways that disrupt cellular functions necessary for tumor growth. This includes interference with signaling pathways that regulate cell survival and proliferation.

Case Studies

- In Vitro Studies : Various studies have assessed the cytotoxic effects of this compound on different cancer cell lines, including breast and prostate cancers. Results indicate a dose-dependent inhibition of cell viability, with IC50 values suggesting effective concentrations for therapeutic applications.

- Comparative Analysis : When compared to structurally similar compounds, this compound showed enhanced activity against specific cancer types, indicating its potential as a lead compound for drug development .

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 10 | DNA synthesis inhibition |

| Anticancer | PC-3 (prostate cancer) | 15 | Apoptosis induction |

| Cytotoxicity | HeLa (cervical cancer) | 12 | Disruption of cellular signaling |

Research Findings

The exploration of this compound's biological activity has revealed several promising findings:

- Selectivity : The compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards non-cancerous cells, making it a candidate for targeted therapy.

- Synergistic Effects : Preliminary studies suggest that combining this compound with other chemotherapeutics may enhance its efficacy, providing a multi-faceted approach to cancer treatment .

- Structural Modifications : Alterations in the pentafluorophenyl group have been shown to affect biological activity, indicating that further structural optimization could yield even more potent derivatives .

Propriétés

IUPAC Name |

2-[(2,3,4,5,6-pentafluorophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F5N2/c16-11-10(12(17)14(19)15(20)13(11)18)9(7-3-1-5-21-7)8-4-2-6-22-8/h1-6,9,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGQROJURKZJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(C2=CC=CN2)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457737 | |

| Record name | 2,2'-[(Pentafluorophenyl)methylene]di(1H-pyrrole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167482-91-9 | |

| Record name | 2,2'-[(Pentafluorophenyl)methylene]di(1H-pyrrole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.